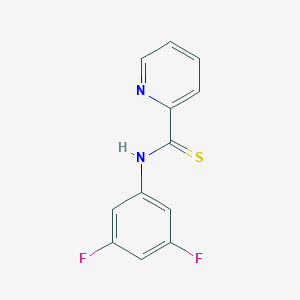
1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
描述
准备方法
合成路线和反应条件
卡卡尼氯化物是通过利多卡因的季铵化合成的。 该过程涉及在受控条件下利多卡因与烷基化剂(如甲基氯化物)反应,形成季铵化合物 .
工业生产方法
卡卡尼氯化物的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化以确保高产率和纯度。 该化合物通常通过重结晶或色谱技术进行纯化 .
化学反应分析
反应类型
卡卡尼氯化物会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成相应的氧化产物。
还原: 卡卡尼氯化物可以使用还原剂还原成其伯胺形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
形成的主要产物
氧化: 卡卡尼氯化物的氧化衍生物。
还原: 伯胺衍生物。
取代: 各种取代的季铵化合物.
科学研究应用
卡卡尼氯化物有几个科学研究应用:
化学: 用作有机合成的试剂,以及作为研究季铵盐的模型化合物。
生物学: 研究其对细胞过程和离子通道的影响。
医学: 研究其镇咳特性,以及在治疗慢性咳嗽和特发性间质性肺炎方面的潜在治疗应用
工业: 用于配制镇咳药和其他药物产品.
作用机制
卡卡尼氯化物通过抑制咳嗽反射来发挥作用。它作用于特定的分子靶标,包括呼吸道中的离子通道和受体。 该化合物的作用机制不同于利多卡因,因为它不依赖于局部麻醉特性,而是通过调节参与咳嗽反射的神经通路来发挥作用 .
相似化合物的比较
卡卡尼氯化物与其他季铵化合物相比是独特的,因为它具有特定的镇咳特性。类似化合物包括:
利多卡因: 一种具有不同作用机制的局部麻醉剂。
苯扎氯铵: 一种用作消毒剂的季铵化合物。
十六烷基吡啶氯化物: 另一种具有杀菌特性的季铵化合物
属性
IUPAC Name |
1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDZLTHRJVBKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246417 | |
| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-57-9 | |
| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



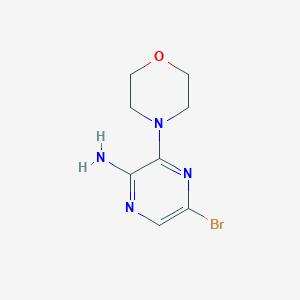
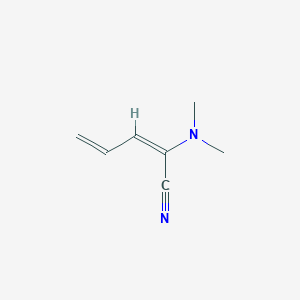
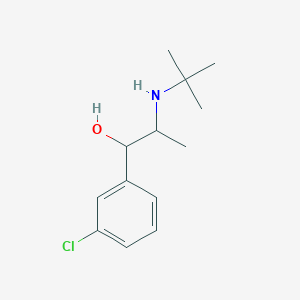

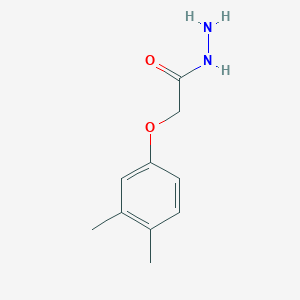
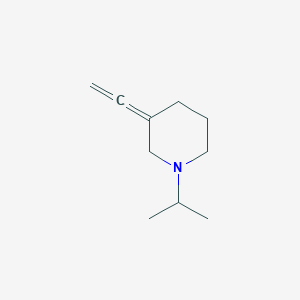
![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)



